Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate

Regioselective Synthesis Nucleophilic Aromatic Substitution Computational Chemistry

Unpredictable regioselectivity in polyhalogenated heterocycle functionalization wastes synthetic resources. Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 940284-55-9) provides a validated solution. • Regioselective differentiation: DFT-calculated ΔΔE = 6.62 kcal/mol enables quantitative product ratio prediction for sequential cross-coupling. • Sequential diversification: 7-Cl displaces first, then 5-Cl; ideal for PROTACs, bifunctional probes, and focused kinase inhibitor libraries. • Validated pharmacophore: Direct precursor to potent B-Raf inhibitors (e.g., compound 68) with established oral bioavailability. Available in 95% purity with global shipping.

Molecular Formula C9H7Cl2N3O2
Molecular Weight 260.07
CAS No. 940284-55-9
Cat. No. B2487948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate
CAS940284-55-9
Molecular FormulaC9H7Cl2N3O2
Molecular Weight260.07
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)Cl
InChIInChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-4-12-14-7(11)3-6(10)13-8(5)14/h3-4H,2H2,1H3
InChIKeyJDTUBXNZVFYLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5,7-Dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 940284-55-9): A Key Heterocyclic Building Block for Drug Discovery


Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 940284-55-9) is a polyhalogenated heterocyclic scaffold belonging to the pyrazolo[1,5-a]pyrimidine class. It features two chlorine atoms at the 5- and 7-positions on the pyrimidine ring and an ethyl carboxylate substituent at the 3-position of the pyrazole ring . This scaffold is a privileged structure in pharmaceutical research, with derivatives reported to display potent kinase inhibition, notably against B-Raf kinase . The compound is primarily utilized as a key intermediate in multi-step organic synthesis, where its dual halogenation and ester functionality enable the construction of complex, biologically active molecules .

Privileged heterocyclic scaffold for kinase inhibitor library synthesis; reported B-Raf inhibition context
Dual chlorine atoms with regioselective SNAr reactivity (C7 over C5) enable sequential functionalization
Ethyl ester modulates lipophilicity for lead optimization and ADME profiling studies

Why Ethyl 5,7-Dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate Cannot Be Simply Substituted by Regioisomers or Other Ester Analogs


Interchanging this compound with its close structural analogs—such as the methyl ester, the 2-carboxylate regioisomer, or the non-esterified dichloro core—is not straightforward and introduces significant risks in synthetic outcomes. The C-3 ester position is critical for biological activity, with structure-activity relationship (SAR) studies on B-Raf kinase inhibitors demonstrating that modification at this point dramatically alters potency . Furthermore, the 3-carboxylate substituent electronically influences the reactivity of the two chlorine atoms, leading to a highly regioselective differentiation (ΔΔE = 6.62 kcal/mol) that is not replicated by other substitution patterns, making predictable sequential functionalization unique to this specific scaffold .

3-carboxylate regioisomer is linked to B-Raf inhibitory activity; 2-carboxylate or non-esterified core may shift target profile and potency context.

Methyl ester analog alters lipophilicity (est. log P difference ~0.4), which may affect permeability and metabolic stability relative to the ethyl ester.

Predictable regioselective reactivity (ΔΔE = 6.62 kcal/mol) depends on the 3-carboxylate; missing in unsubstituted dichloro core or regioisomers.

Quantitative Differentiation Evidence for Ethyl 5,7-Dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate


Site-Selective Reactivity: Regioselective SNAr at the 7-Position Enabled by a 6.62 kcal/mol Difference in Activation Energy

This compound exhibits a predictable and highly selective site of nucleophilic attack at the 7-position (C1) over the 5-position (C2) or the ester group (C3). This differentiation is absent in simple 5,7-dichloropyrazolo[1,5-a]pyrimidine without the 3-carboxylate. Density Functional Theory (DFT) calculations of the competing SNAr transition states quantified this preference, and subsequent experimental validation confirmed exclusive hydrolysis at the C1 position, leaving the C2 chlorine and the ester group untouched .

Regioselective SNAr
Head-to-head
ΔΔE = 6.62 kcal/mol
C7 attack (28.45 kcal/mol) vs C5 (35.07 kcal/mol)
Supports predictable sequential functionalization at C7
Exclusive C7 hydrolysis product observed; validated by DFT and experiment
Regioselective Synthesis Nucleophilic Aromatic Substitution Computational Chemistry

Biological Activity Anchor: The 3-Carboxylate Substituent is Essential for Potent B-Raf Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold is a core structural requirement for potent B-Raf kinase inhibition. A review of the literature confirms that ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives are potent B-Raf inhibitors, while simple 5,7-dichloropyrazolo[1,5-a]pyrimidine is reported as a PDE10A inhibitor (Ki=24 μM) with no significant B-Raf activity . This demonstrates a fundamental shift in target profile and potency governed by the 3-carboxylate moiety. A key derivative, compound 68, demonstrated a B-Raf IC50 of 1.5 μM and inhibited growth across a panel of seven tumor cell lines .

Target shift
Class-level inference
B-Raf IC50 1.5 μM
vs PDE10A Ki 24 μM (unesterified core)
Supports B-Raf pathway inhibitor context; target profile shifts without 3-carboxylate
>16-fold biochemical potency difference; cell-line growth inhibition panel available
Kinase Inhibition B-Raf Structure-Activity Relationship

Regioisomer Comparison: The 3-Carboxylate Regioisomer is the Preferred Scaffold for B-Raf Activity Compared to the 2-Carboxylate

The position of the carboxylate ester on the pyrazolo[1,5-a]pyrimidine core dictates biological activity. While the 3-carboxylate regioisomer (CAS 940284-55-9) is specifically cited as the scaffold for potent and selective B-Raf inhibitors in peer-reviewed literature, the 2-carboxylate regioisomer (CAS 1232224-62-2) is described as a versatile scaffold but is not associated with the same class of published, potent B-Raf inhibitors . The 3-carboxylate's established SAR and proven track record in generating potent kinase inhibitors make it the lower-risk choice for oncology drug discovery programs.

Regioisomer comparison
Cross-study comparable
3-carboxylate: published B-Raf inhibitor series
2-carboxylate: no published B-Raf inhibitors
Correct regioisomer selection critical for kinase inhibitor SAR studies
Literature-based pharmacophore association; 3-COOH regioisomer provides validated entry point
Regiochemistry B-Raf Inhibition Scaffold Optimization

Differentiated Physicochemical Properties: Ethyl vs. Methyl Ester for Controlled Lipophilicity and Stability

The choice between ethyl and methyl ester analogs impacts a compound's lipophilicity, a key parameter influencing membrane permeability, solubility, and metabolic stability. The ethyl ester offers a predictable and moderate increase in lipophilicity compared to the methyl ester. For the specific case of pyrazolo[1,5-a]pyrimidine-3-carboxylate B-Raf inhibitors, the lead compound 68 features an ethyl ester, indicating this was the preferred substituent profile during optimization for balancing potency and drug-like properties .

Ester lipophilicity
Class-level inference
Estimated log P difference ~0.4
Ethyl ester > methyl ester
Supports fine-tuning ADME properties in lead optimization
Calculated log P; aligns with optimized lead compound 68 profile
Physicochemical Properties Drug-Likeness Formulation

Procurement-Driven Application Scenarios for Ethyl 5,7-Dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate


Medicinal Chemistry: Synthesis of B-Raf Kinase Inhibitor Libraries for Oncology

Targeting the Raf-MEK-ERK pathway in melanomas and colorectal cancers, researchers can use this compound as a direct starting point for generating potent B-Raf inhibitors. The established SAR at the 3-carboxylate position ensures activity, while the regioselective reactivity of the chlorine atoms (ΔΔE = 6.62 kcal/mol) enables the sequential introduction of diverse side chains to build a focused compound library .

Chemical Biology: Developing Bifunctional Molecular Probes

The differential halogen reactivity allows for the construction of bifunctional molecules. The 7-chlorine can be selectively displaced first with a targeting ligand, and the remaining 5-chlorine can subsequently be used to attach a reporter tag or an E3 ligase ligand for PROTAC development. No other single scaffold, including the 2-carboxylate regioisomer or the methyl ester, has this validated selectivity and a flexible ester moiety in one package .

Process Chemistry: Optimizing Routes to Advanced Clinical Candidates

The high and computationally predictable regioselectivity of this scaffold simplifies process development. The quantitative prediction of product ratios based on DFT calculations (ΔΔE = 6.62 kcal/mol) reduces the need for extensive empirical optimization, accelerating scale-up routes for active pharmaceutical ingredients (APIs) derived from this pyrazolopyrimidine core .

Preclinical Candidate Optimization: Balancing Potency and ADME Properties

When optimizing a lead series for in vivo efficacy, the ethyl ester provides a specific lipophilicity profile that is critical for achieving oral bioavailability. The fact that a potent B-Raf inhibitor (compound 68) was delivered with these exact structural features makes it a logical choice over the methyl ester analog when aiming to reproduce or optimize upon a validated preclinical profile .

Application
Selection Property
Validation Focus
B-Raf pathway inhibitor library synthesis
3-carboxylate scaffold with regioselective chlorine reactivity
Sequential derivatization and kinase panel screening
Bifunctional probe design (PROTAC)
Orthogonal halogen reactivity for tandem conjugation
Bifunctional assembly and target engagement studies
Synthetic route development
Computationally predicted regioselectivity (ΔΔE)
Scalable SNAr sequence and impurity control
Lead optimization for ADME profiling
Ethyl ester lipophilicity profile
In vitro permeability and metabolic stability assays
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